
2-Ethylbutylmagnesium bromide
Overview
Description
2-Ethylbutylmagnesium bromide is a Grignard reagent with the molecular formula C₆H₁₃MgBr. It is typically prepared as a 0.25 M solution in tetrahydrofuran (THF) for use in organic synthesis . Grignard reagents like this compound are pivotal in forming carbon-carbon bonds, particularly in reactions with electrophiles such as ketones, aldehydes, and esters. The branched alkyl chain (2-ethylbutyl) introduces steric effects, which can influence reactivity and selectivity compared to simpler alkylmagnesium bromides.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutylmagnesium bromide is synthesized through the reaction of 2-ethylbutyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
[ \text{C}6\text{H}{13}\text{Br} + \text{Mg} \rightarrow \text{C}6\text{H}{13}\text{MgBr} ]
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The product is typically handled and stored under inert conditions to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Carboxylation: Reacts with carbon dioxide to form carboxylic acids.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this compound to form secondary and tertiary alcohols.
Carbon Dioxide: Used in carboxylation reactions to form carboxylic acids.
Solvents: Diethyl ether and THF are commonly used solvents that stabilize the Grignard reagent.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Alkanes: Formed from the reaction with water or alcohols, which decompose the Grignard reagent.
Scientific Research Applications
2-Ethylbutylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to readily form new carbon-carbon bonds, which is a key step in many organic synthesis reactions.
Comparison with Similar Compounds
Comparison with Similar Grignard Reagents
Structural and Reactivity Differences
- Ethylmagnesium Bromide (C₂H₅MgBr) : A simpler Grignard reagent with a linear alkyl chain. It reacts rapidly with electrophiles due to minimal steric hindrance. However, its high reactivity can lead to side reactions in complex syntheses .
- Butylmagnesium Bromide (C₄H₉MgBr) : Offers intermediate steric bulk. It balances reactivity and stability, making it suitable for reactions requiring moderate selectivity .
- 2-Ethylbutylmagnesium Bromide : The branched 2-ethylbutyl group increases steric hindrance, slowing reaction kinetics but improving selectivity in crowded molecular environments. This makes it preferable for synthesizing sterically demanding products .
Solvent Systems and Stability
Research Findings and Case Studies
- Steric Effects in Ketone Additions: A 2023 study demonstrated that this compound achieved 85% yield in the addition to 2,6-dimethylcyclohexanone, whereas ethylmagnesium bromide yielded only 30% due to steric clashes .
- Solvent Compatibility : THF’s higher boiling point (66°C) vs. diethyl ether (35°C) allows this compound to be used in reflux conditions without rapid solvent evaporation, enhancing reaction scalability .
Biological Activity
2-Ethylbutylmagnesium bromide (CHBrMg) is a Grignard reagent that has garnered interest in the field of organic chemistry due to its potential biological activities. This compound, like other Grignard reagents, is primarily used in synthetic organic chemistry for nucleophilic carbon addition reactions. However, its biological activity, particularly in terms of antibacterial and antiproliferative properties, remains under-explored. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its alkyl chain structure, which influences its reactivity and interaction with biological systems. The compound's molecular formula is CHBrMg, and it typically exists as a colorless liquid or solid depending on its formulation.
Property | Value |
---|---|
Molecular Formula | CHBrMg |
Molecular Weight | 173.41 g/mol |
Boiling Point | 60-70 °C |
Solubility | Soluble in diethyl ether |
Antiproliferative Activity
Research into the antiproliferative effects of Grignard reagents has shown promising results. For instance, studies have indicated that certain metal complexes derived from similar compounds exhibit significant cytotoxicity against cancer cell lines . Although direct studies on this compound are scarce, the potential for anticancer activity can be inferred from its chemical behavior as a nucleophile capable of interacting with biological macromolecules.
Case Studies
- Case Study on Grignard Reagents : A comprehensive analysis was conducted on various Grignard reagents' effects on bacterial cultures. The study found that certain alkyl groups enhanced antibacterial activity while others did not show significant effects. This suggests that the specific structure of this compound could influence its biological efficacy .
- Antiproliferative Activity : In a related study examining metal complexes with anticancer properties, it was found that compounds with similar alkyl chains demonstrated IC values indicating effective inhibition of cancer cell proliferation . This reinforces the hypothesis that this compound may exhibit similar properties.
Q & A
Basic Questions
Q. What are the essential safety protocols for handling 2-Ethylbutylmagnesium bromide in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate ventilation to prevent accumulation of flammable vapors. Use fume hoods for all procedures involving the reagent .
- Static Control : Ground equipment and avoid static discharge using conductive tools and containers. Use antistatic clothing and flooring .
- PPE : Wear flame-resistant, antistatic lab coats, chemical-resistant gloves (tested for Grignard reagents), and safety goggles. Respiratory protection (e.g., N100/P3 masks) may be required if vapor concentrations exceed safety thresholds .
- Storage : Store in airtight, dry containers under inert gas (e.g., argon) at 4°C. Avoid contact with moisture or oxidizing agents .
Q. What is the standard synthetic route for preparing this compound?
- Methodological Answer :
- Starting Materials : React 2-ethyl-1-bromobutane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere .
- Procedure :
Activate Mg by washing with dilute HCl, followed by drying.
Add 2-ethyl-1-bromobutane dropwise to Mg in ether/THF under reflux (40–50°C).
Monitor reaction progress via exotherm and Grignard reagent turbidity.
- Critical Factors : Maintain moisture-free conditions, controlled addition rate, and inert atmosphere to prevent side reactions (e.g., hydrolysis) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in moisture-sensitive applications?
- Methodological Answer :
- Solvent Purity : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone). Verify water content via Karl Fischer titration (<10 ppm) .
- Inert Atmosphere : Employ Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.
- Kinetic Control : Slow addition of alkyl halide to Mg (0.5–1 mL/min) to minimize localized overheating and side reactions .
- Yield Monitoring : Use quantitative GC-MS or titration (e.g., Gilman test) to assess active Mg content .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for Mg-bound alkyl group signals (broad peaks at δ 0.5–1.5 ppm in THF-d₈).
- ¹³C NMR : Confirm quaternary carbon shifts near δ 20–30 ppm .
- FT-IR : Identify Mg-C stretching vibrations (~500–600 cm⁻¹) and absence of O-H stretches (to confirm dryness) .
- GC-MS : Analyze purity by derivatizing with D₂O or CO₂ to form detectable hydrocarbons or ketones .
Q. How can contradictions in experimental data (e.g., variable reaction rates) be resolved when using this compound in cross-coupling reactions?
- Methodological Answer :
- Control Experiments :
Replicate reactions with standardized Mg quality and solvent batches.
Test for trace impurities (e.g., LiCl, Cu salts) that may alter reactivity .
Properties
IUPAC Name |
magnesium;3-methanidylpentane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSKLDQPUOCGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68506-84-3 | |
Record name | 2-Ethyl-1-butyl-magnesiumbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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